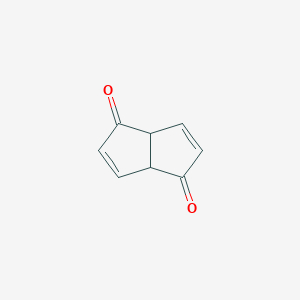
3a,6a-Dihydropentalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3a,6a-Dihydropentalene-1,4-dione is a useful research compound. Its molecular formula is C8H6O2 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
3a,6a-Dihydropentalene-1,4-dione (C8H6O2) features a diketone structure that contributes to its reactivity and utility in synthetic chemistry. The compound exhibits interesting electronic properties due to its conjugated system, making it a candidate for various applications in organic electronics and photochemistry .
Organic Synthesis
1. Synthesis of Functionalized Derivatives:
this compound serves as a precursor for the synthesis of various functionalized derivatives. For example, it can be transformed into fluorinated analogs that act as strong electron acceptors in donor-acceptor systems. These derivatives have been explored for their potential use in organic photovoltaic devices .
2. Ligand Formation:
The compound has been studied for its ability to form ligands with transition metals. Its dianionic derivatives have shown promise in creating stable complexes that can be utilized in catalysis and materials science. The study of pentalenide complexes has highlighted their unique structural and electronic properties, which are beneficial for developing new catalytic systems .
Material Science Applications
1. Organic Electronics:
Due to its electron-accepting properties, this compound and its derivatives are being researched for applications in organic electronics. The integration of these compounds into organic light-emitting diodes (OLEDs) and organic solar cells can enhance device performance through improved charge transport and stability .
2. Photochemical Applications:
The diketone structure allows for photochemical transformations that can be harnessed in photopolymerization processes or as intermediates in the synthesis of more complex organic materials. Research has indicated that modifications to the dihydropentalene framework can lead to materials with desirable optical properties .
Medicinal Chemistry
1. Antioxidant Activity:
Studies have suggested that compounds related to this compound exhibit antioxidant properties. This aspect is crucial for developing pharmaceuticals aimed at combating oxidative stress-related diseases. The ability to modify the compound's structure could lead to more potent antioxidant agents .
2. Potential Drug Development:
The structural versatility of this compound makes it a candidate for drug development. Its derivatives are being evaluated for biological activity against various targets, including cancer cells and microbial pathogens. The diketone moiety is known to interact with biological systems, which may lead to new therapeutic agents .
Case Studies
特性
CAS番号 |
4945-71-5 |
|---|---|
分子式 |
C8H6O2 |
分子量 |
134.13 g/mol |
IUPAC名 |
3a,6a-dihydropentalene-1,4-dione |
InChI |
InChI=1S/C8H6O2/c9-7-3-1-5-6(7)2-4-8(5)10/h1-6H |
InChIキー |
OHMSVTZRGLRQNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C2C1C(=O)C=C2 |
正規SMILES |
C1=CC(=O)C2C1C(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















